Regioisomeric Differentiation: Impact of Inverted Substituents on Physicochemical Properties
This target compound is a regioisomer of the commercially available 4-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide. In the target compound, the 4-chlorophenyl group is on the oxadiazole ring and the 4-(2-methylpropoxy) group is on the benzamide, whereas in the comparator these groups are swapped. This inversion alters the electronic and steric environment of the furazan core . While specific biological data for the target compound is not yet publicly available, in a related series, regioisomerism critically impacted antiproliferative activity: compound 4 (inverted substituents relative to MD77) showed a GI50 of 1.48 μM against HeLa cells, outperforming the lead [1].
| Evidence Dimension | Regioisomeric identity and computed molecular properties |
|---|---|
| Target Compound Data | N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide; MW: 371.82, Formula: C19H18ClN3O3 (expected, no experimental data available) |
| Comparator Or Baseline | 4-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide (ChemDiv D269-1011); MW: 371.82, Formula: C19H18ClN3O3, logP: 5.46, logD: 4.97, PSA: 67.6 Ų |
| Quantified Difference | Identical molecular weight and formula; property differences expected due to distinct spatial arrangement of substituents. |
| Conditions | Computational predictions (ChemDiv database) for comparator; experimental data for target compound not located. |
Why This Matters
For procurement in SAR campaigns, this specific regioisomer is essential to probe the optimal spatial arrangement of the 4-chlorophenyl and 4-(2-methylpropoxy) pharmacophores, as regioisomers in this class have shown divergent biological profiles.
- [1] Ehrsam, D., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research, 39(7), 3453-3461. View Source
